3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid” is a compound that falls under the category of quinazolinone derivatives . Quinazolinones are heterocyclic compounds that have gained significant importance in medicinal chemistry due to their wide range of biological properties . They are known to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves reactions with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines like 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated that derivatives of quinazolinone, which can be synthesized from compounds structurally related to 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, possess potent antimicrobial properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been shown to exhibit significant anti-bacterial and anti-fungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential in combating microbial infections (Mohamed et al., 2010).
Antituberculous Agents
Quinazolinone derivatives have also been explored for their antituberculous activity. The synthesis of sulfanilamido-naphthoquinones, for instance, represents an effort to develop new treatments for tuberculosis. These compounds have shown effectiveness in low concentrations against Mycobacterium tuberculosis, suggesting a promising direction for the development of novel antituberculous agents (Osman et al., 1983).
Antiviral Properties
Further extending the potential applications of quinazolinone-based compounds, studies have synthesized novel derivatives to evaluate their antiviral activities. Specifically, some quinazolinone derivatives have demonstrated promising results against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). This highlights the potential of these compounds in the development of new antiviral drugs, offering a pathway for the treatment of viral infections that pose significant public health risks (Selvam et al., 2007).
Synthesis and Characterization of Novel Compounds
The structural flexibility of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid enables the synthesis of a wide array of novel compounds with potential biological activities. For example, new derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized, characterized, and evaluated for their antimicrobial properties. These compounds, through their innovative structures, offer a foundation for further exploration in medicinal chemistry and drug development (Patel et al., 2010).
Direcciones Futuras
Quinazolinone and its derivatives, including “3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have a wide range of biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities for potential therapeutic applications .
Propiedades
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)16-15(21)17(13)10-5-3-4-9(8-10)14(19)20/h1-8H,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRGUYHFHEOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.